molecular formula C24H24BrNO4 B5243875 3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B5243875
M. Wt: 470.4 g/mol
InChI Key: JHVKQJYCBWEQPV-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a combination of bromine, methoxy, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with 3,4-dimethoxybenzaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Coupling Reaction: The final step involves the coupling of the amine with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-bromoanilino)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO4/c1-28-20-11-4-16(5-12-20)22(27)15-21(26-19-9-7-18(25)8-10-19)17-6-13-23(29-2)24(14-17)30-3/h4-14,21,26H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVKQJYCBWEQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C=C2)OC)OC)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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